An In-Depth Technical Guide to the Chemical Properties and Applications of D-Glycerol-3-¹³C
An In-Depth Technical Guide to the Chemical Properties and Applications of D-Glycerol-3-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of D-Glycerol-3-¹³C, a stable isotope-labeled compound crucial for metabolic research. It details its role in significant biochemical pathways and outlines experimental protocols for its application in metabolic tracing studies.
Introduction to D-Glycerol-3-¹³C
D-Glycerol-3-¹³C is an isotopologue of D-glycerol where the carbon atom at the C-3 position is substituted with a heavy carbon isotope (¹³C).[1] This specific labeling makes it an invaluable tracer for investigating the metabolic fate of glycerol in biological systems.[2][3] Glycerol is a key molecule at the crossroads of carbohydrate and lipid metabolism, serving as a precursor for both glucose synthesis (gluconeogenesis) and the formation of triglycerides (lipogenesis).[1][4] By using D-Glycerol-3-¹³C, researchers can precisely track the incorporation of this specific carbon atom into various downstream metabolites, providing critical insights into the dynamics of these pathways in both healthy and diseased states. Its primary applications are in metabolic flux analysis, proteomics, and biomolecular NMR.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of D-Glycerol-3-¹³C are summarized below. Properties for the closely related, unlabeled glycerol and fully labeled Glycerol-¹³C₃ are included for comparison where specific data for D-Glycerol-3-¹³C is not available.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-(1¹³C)propane-1,2,3-triol | |
| Molecular Formula | C₂¹³CH₈O₃ | |
| Molecular Weight | 93.09 g/mol | |
| Exact Mass | 93.050698948 Da | |
| CAS Number | 154278-20-3 | |
| Physical Form | Liquid | |
| Melting Point | 20 °C (for Glycerol-¹³C₃) | |
| Boiling Point | 182 °C (for Glycerol-¹³C₃) | |
| Density | 1.302 g/mL at 25 °C (for Glycerol-¹³C₃) | |
| Refractive Index | n20/D 1.474 (for Glycerol-¹³C₃) | |
| Flash Point | 160 °C (closed cup) | |
| Storage Temperature | 2-8°C, Refrigerator |
Role in Metabolic Pathways
Glycerol enters central metabolism primarily in the liver and kidneys. It can be directed into two major pathways: glycolysis for energy production or gluconeogenesis for glucose synthesis. The ¹³C label on D-Glycerol-3-¹³C allows for the precise tracing of its carbon atom through these interconnected pathways.
The metabolic journey begins with the phosphorylation of glycerol to glycerol-3-phosphate by the enzyme glycerol kinase. Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis. From this point, DHAP can either continue down the glycolytic pathway to be converted into pyruvate and ultimately enter the citric acid cycle, or it can be used in the gluconeogenic pathway to synthesize glucose.
Experimental Protocols and Methodologies
D-Glycerol-3-¹³C is a key tool for stable isotope-resolved metabolomics (SIRM). The experimental design typically involves introducing the labeled substrate to a biological system (cell culture, animal model, or human subject) and then analyzing the distribution of the ¹³C label in various metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Flux Analysis in Microorganisms
This protocol describes a general workflow for studying the central carbon metabolism of Escherichia coli using ¹³C-labeled glycerol.
-
Culture Preparation : E. coli is grown in a minimal medium where the sole carbon source is a mixture of naturally labeled glycerol and a specific ¹³C-labeled glycerol (e.g., [1,3-¹³C] or [2-¹³C] glycerol).
-
Sample Collection : Cells are harvested during the exponential growth phase to ensure metabolic steady-state.
-
Metabolite Extraction : Intracellular metabolites are extracted, and proteins are hydrolyzed to release proteinogenic amino acids.
-
Derivatization : Amino acids are derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis : The derivatized amino acids are analyzed by GC-MS to determine the mass isotopomer distributions, which reflect the labeling patterns of their precursor molecules from central metabolism.
-
Flux Calculation : The mass isotopomer data is fed into a metabolic model to calculate the intracellular metabolic fluxes through pathways like glycolysis, the pentose phosphate pathway, and the TCA cycle.
Tracing Glycerol Metabolism in Humans
This methodology was used to validate the use of labeled tracers for measuring glycerol kinetics in human subjects.
-
Subject Preparation : Healthy adult subjects are studied in a postabsorptive state (after an overnight fast).
-
Tracer Infusion : A primed-continuous intravenous infusion of the ¹³C-labeled glycerol tracer is administered.
-
Blood Sampling : Blood samples are collected at baseline and at regular intervals during the tracer infusion.
-
Stimulation (Optional) : To study metabolism under stimulated conditions, a substance like epinephrine can be infused to promote lipolysis and increase glycerol turnover.
-
Sample Preparation : Plasma is separated from the blood samples, and internal standards are added. Metabolites are then chemically derivatized.
-
Isotope Ratio Mass Spectrometry : The isotopic enrichment of glycerol in the plasma is measured using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Kinetic Calculation : Glycerol flux (rate of appearance) is calculated from the isotopic enrichment data using steady-state equations.
Safety and Handling
According to safety data sheets for glycerol, it is not classified as a hazardous substance. However, standard laboratory safety practices should always be followed.
-
Handling : Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Storage : Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at room temperature or refrigerated (2-8°C), protected from moisture.
-
Fire Safety : Glycerol is combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.
-
First Aid : In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush with water. If inhaled, move to fresh air. If ingested, rinse mouth with water.
Conclusion
D-Glycerol-3-¹³C is a powerful and specific probe for dissecting the complexities of central carbon metabolism. Its targeted isotopic label enables precise tracking of the C-3 carbon of glycerol as it traverses the interconnected pathways of glycolysis, gluconeogenesis, and lipogenesis. The methodologies outlined in this guide, from microbial flux analysis to human kinetic studies, highlight its versatility and importance in advancing our understanding of metabolic regulation in health and disease. For researchers in drug development and metabolic science, D-Glycerol-3-¹³C remains an indispensable tool for elucidating biochemical mechanisms and identifying potential therapeutic targets.
